molecular formula C11H15NO6S B2558058 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid CAS No. 299181-49-0

4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B2558058
CAS No.: 299181-49-0
M. Wt: 289.3
InChI Key: QEBWXIGRBWJXDP-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid (CAS: 299181-49-0) is a sulfamoyl-substituted benzoic acid derivative with a molecular formula of C₁₁H₁₅NO₆S and a molecular weight of 289.30 g/mol . The compound features a methoxy group at the 4-position and a 2-methoxyethylsulfamoyl moiety at the 3-position of the benzoic acid core. Its structural design balances hydrophilicity (via methoxy and sulfamoyl groups) and moderate lipophilicity, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring sulfonamide interactions.

Properties

IUPAC Name

4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-17-6-5-12-19(15,16)10-7-8(11(13)14)3-4-9(10)18-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBWXIGRBWJXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-methoxyethylamine and a sulfonylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features Reference
4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid 2-Methoxyethyl C₁₁H₁₅NO₆S 289.30 Balanced hydrophilicity; moderate molecular weight.
4-Methoxy-3-{[3-(2-oxo-1-pyrrolidinyl)propyl]sulfamoyl}benzoic acid 3-(2-Oxopyrrolidin-1-yl)propyl C₁₅H₂₀N₂O₆S 356.39 Pyrrolidone ring enhances polarity; higher molecular weight may impact bioavailability.
4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoic acid Pyrrolidin-1-yl C₁₂H₁₄N₂O₅S 298.32 Pyrrolidine sulfonamide improves solubility (95% purity).
4-Methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid 4-Phenoxyphenyl C₂₀H₁₇NO₆S 399.42 Bulky aromatic substituent; discontinued due to synthesis challenges.
2-Hydroxy-5-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic acid (4h) Diazenyl-methylisoxazolyl C₁₇H₁₄N₄O₅S 386.38 Antibacterial activity against Gram-negative pathogens (e.g., E. coli, S. typhi).
Sulfamoyl Benzoic Acid Analogues ()
  • Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid): Exhibited a binding affinity of -8.53 kcal/mol (vs. -7.94 kcal/mol for Compound 3) due to sulfamoyl substitution. Enhanced selectivity attributed to improved hydrogen bonding and steric compatibility .
Antibacterial Derivatives ()
  • Compound 4h : Demonstrated MIC values <1 µg/mL against E. coli and S. typhi, linked to the diazenyl-methylisoxazolyl group’s electron-withdrawing effects and conjugation with salicylic acid .
Piperidine/Trifluoromethyl Analogues ()

Structure-Activity Relationships (SAR)

Substituent Size and Hydrophilicity: Smaller substituents (e.g., 2-methoxyethyl) optimize solubility and binding kinetics, whereas bulkier groups (e.g., phenoxyphenyl) reduce membrane permeability .

Electron-Donating vs. Withdrawing Groups :

  • Methoxy groups enhance electron density on the aromatic ring, favoring π-π stacking. Conversely, trifluoromethyl groups (electron-withdrawing) improve resistance to oxidative metabolism .

Heterocyclic Moieties :

  • Pyrrolidine or pyridine rings (e.g., ) introduce hydrogen-bonding sites, critical for target engagement in enzymes like carbonic anhydrase .

Biological Activity

4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential applications, drawing from diverse research sources.

  • Molecular Formula : C13H19NO6S
  • Molecular Weight : 317.36 g/mol
  • Structure : The compound features a benzoic acid core with a methoxy group and a sulfamoyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial for therapeutic applications targeting metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that affect cellular functions such as proliferation and apoptosis .

Research Findings

  • Antiproliferative Activity : Studies have indicated that derivatives of benzoic acid, including this compound, exhibit antiproliferative effects on cancer cell lines. For instance, compounds derived from benzoic acid have shown significant inhibition of cell growth in various cancer models .
  • Proteasome Activation : Research has demonstrated that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts, suggesting potential applications in anti-aging therapies .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on normal and cancerous cell lines. Results showed minimal cytotoxicity at effective concentrations, indicating a favorable therapeutic index .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Methoxybenzoic AcidStructureModerate enzyme inhibition
4-Methoxy-3-p-tolylsulfamoyl-benzoic AcidStructureAntiproliferative effects observed
4-Methoxy-3-{[(2-methoxyethyl)amino]sulfonyl}benzoic AcidStructurePotential proteasome activator

Case Study 1: Antiproliferative Effects in Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 5 μM to 20 μM. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Modulation of Protein Degradation Pathways

In another investigation, fibroblast cells treated with this compound exhibited enhanced proteasomal activity compared to untreated controls. The results suggested that the compound could serve as a modulator for protein homeostasis, potentially beneficial for age-related diseases.

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